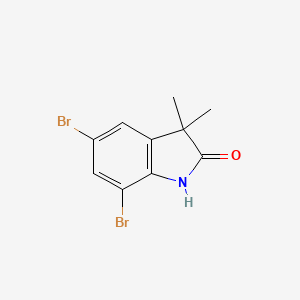
5,7-Dibromo-3,3-dimethylindolin-2-one
Descripción general
Descripción
5,7-Dibromo-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H9Br2NO and a molecular weight of 318.99 . It is known for its potential as a scaffold for designing new drugs due to the presence of the indolin-2-one core structure. Indolin-2-ones are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a core indolin-2-one structure with two bromine atoms attached at the 5 and 7 positions and two methyl groups attached at the 3 position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 4-(2-methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] was synthesized using a variant of 5,7-Dibromo-3,3-dimethylindolin-2-one. It was characterized by elemental analysis and IR spectra, and its crystal structure was determined by X-ray single-crystal diffraction. This research highlights its potential in crystallography and material science (Jin, Dan, Zhang, Feng, & De-chun, 2010).
Catalysis and Synthesis of Complex Molecules
- 1,3-Dibromo-5,5-dimethylhydantoin, a related compound, has been used as an efficient catalyst for synthesizing 14-aryl-14H-dibenzo[a,j]xanthenes in good to high yields under solvent-free conditions, demonstrating its importance in green chemistry and catalysis (F. Shirini, N. G. Khaligh, G. Imanzadeh, & Parisa Ghods Ghasemabadi, 2012).
Potential in Alzheimer’s Disease Treatment
- New compounds including variants of this compound were synthesized and evaluated for their anticholinesterase activities, showing potential as new drugs against Alzheimer’s disease. The compounds worked as gorge-spanning ligands by interacting with different binding sites inside acetylcholinesterase (AChE) (D. C. F. Neto, J. Lima, J. S. F. D. Almeida, T. França, C. J. Nascimento, & J. Villar, 2018).
Polymer Science
- A novel method was developed to synthesize a hyperbranched polymer using a monomer based on an indolin-2-one unit, similar to this compound. This demonstrates its potential application in polymer science for creating novel materials (Warapon Sinananwanich, Yukari Segawa, Tomoya Higashihara, & M. Ueda, 2009).
Solubility Studies
- The solubility of 5,7-dibromo-8-hydroxyquinoline, a derivative, in various co-solvent mixtures was studied. This research is crucial for understanding the solubility behavior of similar compounds in different solvent environments (Changfei Zhu, A. Farajtabar, Jiaxin Wu, & Hongkun Zhao, 2020).
Antimicrobial Activity
- Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives were synthesized, starting from dibromo derivatives, and showed varying degrees of antimicrobial activities. This signifies the potential of this compound derivatives in developing new antimicrobial agents (R. Faty, M. Rashed, & M. Youssef, 2015).
Safety and Hazards
5,7-Dibromo-3,3-dimethylindolin-2-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mecanismo De Acción
Target of Action
Biochemical Pathways
Indolin-2-ones, however, are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This suggests that the compound could potentially interact with multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Análisis Bioquímico
Biochemical Properties
5,7-Dibromo-3,3-dimethylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites . The compound’s influence on metabolic pathways can lead to changes in cellular energy production and utilization, impacting various physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects on cellular processes
Propiedades
IUPAC Name |
5,7-dibromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVOOYJHLGGINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675144 | |
| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872271-71-1 | |
| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



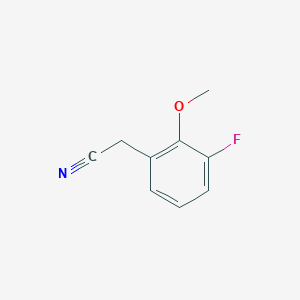
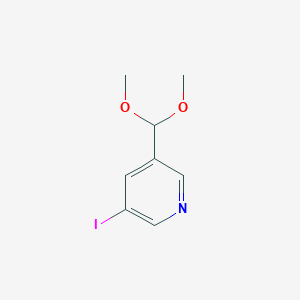
![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)
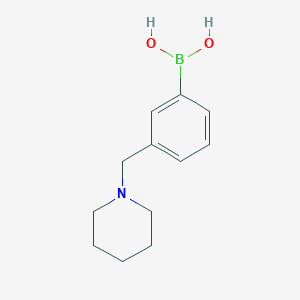
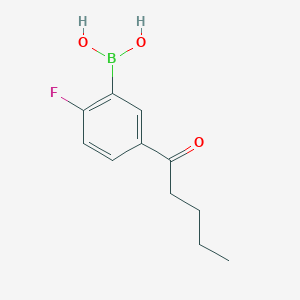


![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)